molecular formula C23H34O4 B10829736 Cannabigerolic acid monomethyl ether CAS No. 29624-08-6

Cannabigerolic acid monomethyl ether

Cat. No.: B10829736
CAS No.: 29624-08-6
M. Wt: 374.5 g/mol
InChI Key: VAFRUJRAAHLCFZ-GHRIWEEISA-N
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Description

Cannabigerolic Acid monomethyl ether is a derivative of cannabigerolic acid, a significant precursor in the biosynthesis of various cannabinoids found in the Cannabis sativa plant . This compound is known for its unique chemical structure and potential therapeutic properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cannabigerolic Acid monomethyl ether can be synthesized through a series of chemical reactions involving the methylation of cannabigerolic acid. The process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification from Cannabis sativa plants. The process includes the extraction of cannabinoids using solvents like ethanol or supercritical carbon dioxide, followed by chromatographic separation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Cannabigerolic Acid monomethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

Properties

CAS No.

29624-08-6

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxy-6-pentylbenzoic acid

InChI

InChI=1S/C23H34O4/c1-6-7-8-12-18-15-20(27-5)19(22(24)21(18)23(25)26)14-13-17(4)11-9-10-16(2)3/h10,13,15,24H,6-9,11-12,14H2,1-5H3,(H,25,26)/b17-13+

InChI Key

VAFRUJRAAHLCFZ-GHRIWEEISA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)OC

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)OC

Origin of Product

United States

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